3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one

Catalog No.
S2848269
CAS No.
202192-77-6
M.F
C17H12N2O4
M. Wt
308.293
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one

CAS Number

202192-77-6

Product Name

3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one

IUPAC Name

3-acetyl-6-nitro-4-phenyl-1H-quinolin-2-one

Molecular Formula

C17H12N2O4

Molecular Weight

308.293

InChI

InChI=1S/C17H12N2O4/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(19(22)23)7-8-14(13)18-17(15)21/h2-9H,1H3,(H,18,21)

InChI Key

GVEFQSYZTXFZIC-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3

Solubility

not available

3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one is a nitrogen-containing aromatic heterocyclic compound characterized by its quinoline structure. Its molecular formula is C18H12N2O3, with a molecular weight of 308.3 g/mol. This compound appears as a yellowish crystalline powder, exhibiting a melting point between 194-196°C. It is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and chloroform. The stability of this compound can be influenced by light, temperature, and pH levels, with good thermal stability reported up to 200°C .

The chemical properties of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one make it suitable for various reactions:

  • Electrophilic Reactions: The high electron density on the nitro group allows it to participate in electrophilic substitution reactions.
  • Nucleophilic Substitution Reactions: The acetyl group enhances the compound's ability to undergo nucleophilic substitutions .

Common synthetic pathways include reactions with nitric acid and sulfuric acid, or the use of sodium nitrite and hydrochloric acid under specific conditions .

Research indicates that 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one exhibits significant biological activity. It has been investigated for its potential as an antimicrobial agent and has shown promising results against various bacterial strains. Additionally, its derivatives have been studied for anti-cancer properties, with some compounds demonstrating cytotoxic effects on cancer cell lines .

The synthesis of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one can be achieved through several methods:

  • Friedlander Synthesis: This involves the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with nitric acid and sulfuric acid, followed by phenylhydrazine addition.
  • Alternative Methods: Other methods include reacting 2-chloro-3-acetyl-4-phenylquinoline with sodium nitrite and hydrochloric acid or using acetic anhydride in conjunction with nitric acid .

This compound has diverse applications in research and industry:

  • Pharmaceuticals: It is being explored for its potential use in developing new antimicrobial and anticancer drugs.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms involving quinoline derivatives .

Interaction studies involving 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one have focused on its binding affinity with various biological targets. Preliminary studies suggest that it may interact effectively with certain enzymes and receptors, which could explain its biological activity . Further investigations are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-acetylquinolineQuinoline core with an acetyl groupKnown for diverse biological activities
6-nitroquinolineNitro group at position sixExhibits different reactivity profiles
4-phenylquinolinePhenyl group at position fourUsed extensively in medicinal chemistry
2-aminoquinolineAmino group at position twoNoted for its role in synthesizing other derivatives

While these compounds share structural features, the presence of specific functional groups in 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one contributes to its unique reactivity and biological profile, distinguishing it from others in this class .

XLogP3

2.2

Dates

Modify: 2023-08-17

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